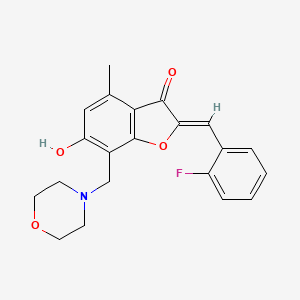
(Z)-2-(2-fluorobenzylidene)-6-hydroxy-4-methyl-7-(morpholinomethyl)benzofuran-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-2-(2-fluorobenzylidene)-6-hydroxy-4-methyl-7-(morpholinomethyl)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C21H20FNO4 and its molecular weight is 369.392. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (Z)-2-(2-fluorobenzylidene)-6-hydroxy-4-methyl-7-(morpholinomethyl)benzofuran-3(2H)-one belongs to the benzofuran class, which has garnered significant attention due to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its cytotoxic properties, anti-inflammatory effects, and potential applications in treating various diseases.
Chemical Structure and Properties
The structure of this compound can be analyzed for its functional groups that contribute to its biological activity. Key features include:
- Benzofuran core : Known for its pharmacological significance.
- Fluorobenzylidene moiety : Enhances lipophilicity and may influence receptor binding.
- Morpholinomethyl group : Potentially increases solubility and bioavailability.
Biological Activity Overview
Recent studies have highlighted several biological activities associated with benzofuran derivatives, including:
-
Cytotoxicity :
- Research indicates that benzofuran derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown inhibition rates of up to 80% against non-small cell lung cancer (NCI-H460) at concentrations of 10 mM .
- A specific study demonstrated that the compound induced apoptosis in K562 leukemia cells by increasing reactive oxygen species (ROS) levels and activating caspases 3 and 7, suggesting a mitochondrial pathway of apoptosis .
-
Anti-inflammatory Effects :
- Benzofuran derivatives have been reported to significantly reduce pro-inflammatory cytokines such as TNF-alpha and IL-1. A related compound showed a reduction of these markers by over 90%, indicating strong anti-inflammatory potential .
- The ability to suppress NF-κB activity in macrophages further supports its role in managing chronic inflammatory disorders.
- Antioxidant Activity :
Case Studies
Several case studies provide insight into the efficacy of benzofuran derivatives:
- Case Study 1 : In a study involving the treatment of human cancer cell lines, it was found that a derivative similar to this compound reduced cell viability significantly across different concentrations, particularly in aggressive MDA-MB-231 breast cancer cells .
- Case Study 2 : Another investigation focused on the anti-inflammatory effects of a related compound, which demonstrated a marked decrease in inflammation markers in an animal model of arthritis, showcasing its potential as an anti-inflammatory agent .
Structure-Activity Relationship (SAR)
The biological activity of benzofuran derivatives is closely linked to their chemical structure. Key observations include:
- The presence of hydroxyl groups enhances cytotoxic activity.
- Fluorine substitution at specific positions can improve binding affinity to biological targets.
- Morpholinomethyl substitutions often increase solubility and bioavailability, enhancing therapeutic efficacy.
Properties
IUPAC Name |
(2Z)-2-[(2-fluorophenyl)methylidene]-6-hydroxy-4-methyl-7-(morpholin-4-ylmethyl)-1-benzofuran-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FNO4/c1-13-10-17(24)15(12-23-6-8-26-9-7-23)21-19(13)20(25)18(27-21)11-14-4-2-3-5-16(14)22/h2-5,10-11,24H,6-9,12H2,1H3/b18-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXPZHTUHMFLTBH-WQRHYEAKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1C(=O)C(=CC3=CC=CC=C3F)O2)CN4CCOCC4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C2=C1C(=O)/C(=C/C3=CC=CC=C3F)/O2)CN4CCOCC4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














